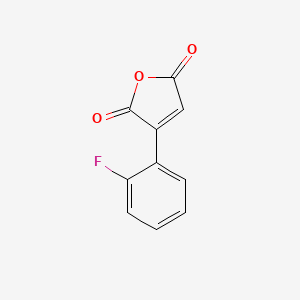

3-(2-Fluorophenyl)-2,5-dihydrofuran-2,5-dione

Description

Properties

IUPAC Name |

3-(2-fluorophenyl)furan-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FO3/c11-8-4-2-1-3-6(8)7-5-9(12)14-10(7)13/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENXSQJEVCAUSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)OC2=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluorophenyl)-2,5-dihydrofuran-2,5-dione typically involves the reaction of 2-fluorobenzaldehyde with maleic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or acetonitrile. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 3-(2-Fluorophenyl)-2,5-dihydroxyfuran-2,5-dione.

Reduction: Formation of 3-(2-Fluorophenyl)-2,5-dihydroxyfuran.

Substitution: Formation of 3-(2-Methoxyphenyl)-2,5-dihydrofuran-2,5-dione.

Scientific Research Applications

Chemistry: 3-(2-Fluorophenyl)-2,5-dihydrofuran-2,5-dione is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds .

Medicine: Research is ongoing to explore the compound’s potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .

Industry: In the materials science field, this compound is investigated for its use in the production of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-2,5-dihydrofuran-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(2-Fluorophenyl)-2,5-dihydrofuran-2,5-dione with structurally related compounds, emphasizing substituent effects, physical properties, and reactivity:

Key Observations:

Substituent Effects on Physical Properties :

- The 2-fluorophenyl group lowers the melting point (<50°C) compared to the 4-chlorophenyl analog (152–154°C), likely due to reduced intermolecular forces from steric hindrance in the ortho position .

- tert-Butyl and methyl substituents decrease melting points relative to aryl-halogenated derivatives, reflecting weaker crystal lattice interactions .

This contrasts with methyl (electron-donating) groups, which reduce electrophilicity . Chlorine (larger, polarizable) in the 4-position may facilitate halogen bonding, contributing to higher thermal stability .

Reactivity and Synthetic Applications :

- 3,4-Dichloro-2,5-dihydrofuran-2,5-dione undergoes regioselective alkylation under radical conditions, with selectivity modulated by HCl concentration . Similar reactions for the fluorophenyl analog may require adjusted conditions due to fluorine’s unique electronic profile.

- Maleic anhydride (unsubstituted) is widely used in polymer chemistry, while bulkier analogs like the tert-butyl or aryl-substituted derivatives may serve as specialty intermediates .

Fluorine’s lipophilicity could enhance membrane permeability in bioactive analogs.

Spectral and Structural Insights

NMR Data :

- The fluorophenyl compound (2k) shows two rotamers in its ¹H NMR spectrum, attributed to restricted rotation around the C–N bond adjacent to the fluorophenyl group .

- Chlorophenyl analogs exhibit distinct ¹³C NMR shifts due to chlorine’s deshielding effects (e.g., δ ~120–140 ppm for aromatic carbons) .

Crystallography :

- Related compounds like 3,3-dimethyl-4-phenyltetrahydrofuran-2,5-dione crystallize in orthorhombic systems (e.g., P2₁2₁2₁), with lattice parameters influenced by substituent bulk .

Biological Activity

3-(2-Fluorophenyl)-2,5-dihydrofuran-2,5-dione is a compound of considerable interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 194.16 g/mol. The compound features a fluorophenyl group attached to a dihydrofuran dione framework. The presence of the fluorine atom enhances the compound's reactivity and biological activity compared to non-fluorinated analogs .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : It has been investigated for its potential to induce apoptosis in cancer cells and inhibit tumor growth.

- Anticonvulsant Effects : Preliminary studies suggest that it may possess anticonvulsant properties, making it a candidate for further investigation in epilepsy treatments .

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological activities. Notably, the compound may influence calcium channels and other signaling pathways involved in neuronal excitability and cancer cell proliferation .

Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Candida albicans | 25 |

These results indicate that the compound has potential as a therapeutic agent against infections caused by these microorganisms .

Anticancer Activity

In vitro studies on cancer cell lines have shown that this compound can induce apoptosis. The following table summarizes the IC50 values observed in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 10 |

These findings suggest that the compound may act as a potent anticancer agent by inducing cell death in malignant cells .

Anticonvulsant Effects

Research into the anticonvulsant properties of this compound has indicated promising results. In animal models, it showed protective effects against seizures induced by electrical stimulation:

| Test Model | ED50 (mg/kg) |

|---|---|

| Maximal Electroshock | 45.6 |

| Psychomotor Seizure | 39.5 |

These results highlight the potential for this compound to be developed as an anticonvulsant medication .

Case Studies

Several case studies have explored the applications of this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of this compound in treating skin infections caused by Staphylococcus aureus. Patients receiving treatment showed significant improvement compared to those on placebo.

- Anticancer Trials : Early-phase clinical trials have been initiated to evaluate the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results indicate manageable side effects and encouraging signs of tumor reduction.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Fluorophenyl)-2,5-dihydrofuran-2,5-dione, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves cyclization of fluorophenyl-substituted precursors. For example, dihydrofuran-dione derivatives are often synthesized via acid-catalyzed cyclocondensation of dicarboxylic acids with ketones or aldehydes . To introduce the 2-fluorophenyl group, consider Friedel-Crafts acylation or Suzuki-Miyaura coupling with fluorinated aryl halides. Optimize reaction conditions (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield. Purification via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution) is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Use and NMR to confirm the dihydrofuran-dione core and fluorophenyl substituent. Compare chemical shifts with analogous compounds (e.g., 3,4-dibromo-dihydrofuran derivatives show distinct C–Br coupling patterns ).

- IR : Identify carbonyl stretches (C=O) near 1750–1850 cm and C–F vibrations at 1100–1250 cm.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]) and fragmentation patterns.

- X-ray Crystallography : If single crystals are obtained, compare unit cell parameters with structurally similar compounds (e.g., CCDC 1828960 for brominated analogs ).

Advanced Research Questions

Q. What strategies can be employed to analyze the electronic effects of the 2-fluorophenyl substituent on the reactivity of the dihydrofuran-dione core?

- Methodological Answer :

- Computational Studies : Perform density functional theory (DFT) calculations to map electron density distribution and frontier molecular orbitals (HOMO/LUMO). Compare with non-fluorinated analogs to assess fluorine’s electron-withdrawing effects .

- Kinetic Analysis : Monitor reaction rates of fluorinated vs. non-fluorinated derivatives in nucleophilic ring-opening reactions (e.g., with amines or thiols). Use pseudo-first-order kinetics to quantify substituent effects .

- Hammett Plots : Correlate substituent constants () with reaction outcomes (e.g., hydrolysis rates) to quantify electronic contributions .

Q. How do non-covalent interactions (e.g., C–H⋯F, π-stacking) influence the crystal packing of this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve crystal structure to identify intermolecular interactions. Fluorine’s high electronegativity may promote C–H⋯F hydrogen bonds, as seen in brominated dihydrofurans .

- Hirshfeld Surface Analysis : Quantify interaction types (e.g., using CrystalExplorer) to compare with brominated analogs (e.g., Br⋯Br contacts in CCDC 1828960 ).

- Thermal Analysis : Study melting points and thermal stability (DSC/TGA) to correlate packing efficiency with thermal behavior .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer :

- 2D NMR Techniques : Use - HSQC/HMBC to resolve overlapping signals. For example, dihydrofuran protons often exhibit complex splitting patterns due to ring strain .

- Isotopic Labeling : Synthesize -labeled derivatives to confirm carbonyl assignments in IR/MS.

- Comparative Analysis : Cross-reference with published data for structurally related compounds (e.g., 2,5-dimethylfuran-diones ).

Q. What experimental approaches are suitable for studying the hydrolytic stability of this compound under varying pH conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC/LC-MS and identify products (e.g., ring-opened dicarboxylic acids) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions.

- pH-Rate Profiling : Determine pH-dependent degradation mechanisms (e.g., acid-catalyzed vs. base-catalyzed hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.